Product packaging for Jerantinine C(Cat. No.:)

Jerantinine C

Cat. No.: B1264441
M. Wt: 396.4 g/mol
InChI Key: AMYRFECRZHSHRT-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jerantinine C is an indole alkaloid that is jerantinine A substituted with an oxo group at position 13. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a lactam, a member of phenols, an organic heteropentacyclic compound and a methyl ester. It derives from a jerantinine A.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O5 B1264441 Jerantinine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-4-hydroxy-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate

InChI

InChI=1S/C22H24N2O5/c1-4-21-6-5-17(26)24-8-7-22(20(21)24)13-9-15(25)16(28-2)10-14(13)23-18(22)12(11-21)19(27)29-3/h5-6,9-10,20,23,25H,4,7-8,11H2,1-3H3/t20-,21-,22-/m0/s1

InChI Key

AMYRFECRZHSHRT-FKBYEOEOSA-N

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C(=O)C=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC

Origin of Product

United States

Classification and Natural Occurrence Within Aspidosperma Indole Alkaloids

Jerantinine C is classified as an Aspidosperma indole (B1671886) alkaloid. nih.gov This group of over 200 naturally occurring compounds is characterized by a specific pentacyclic ring system. rsc.org Alkaloids, in general, are nitrogen-containing organic compounds derived from plants, and the indole alkaloids specifically feature a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. rsc.org

The natural source of this compound is the leaf extract of Tabernaemontana corymbosa, a plant native to Malaysia. nih.govcore.ac.uk This plant is a member of the Apocynaceae family, which is renowned for producing a wide array of structurally complex and biologically active monoterpene indole alkaloids. researchgate.net this compound was found alongside a series of related compounds, collectively known as the jerantinines. nih.govcore.ac.uk

Historical Context of Jerantinine C Isolation and Discovery

The discovery of Jerantinine C dates back to 2008, when Kam and co-workers isolated seven new Aspidosperma indole (B1671886) alkaloids from the leaves of the Malayan plant Tabernaemontana corymbosa. nih.govcore.ac.uk These novel compounds were named Jerantinine A, B, C, D, E, F, and G. nih.gov The structures of these alkaloids were determined through extensive analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov The isolation of this family of compounds, including this compound, marked a significant finding, as many of them displayed notable cytotoxic activity. nih.govcore.ac.uk A proposed method for forming this compound involves an oxidation process to create an allylic ketone. nottingham.ac.uk

Significance of Jerantinine C in Natural Product Chemistry Research

Spectroscopic Characterization Techniques for Structural Confirmation

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a molecule. For this compound, HRMS establishes its molecular formula as C₂₂H₂₄N₂O₅. This technique provides the foundational data point from which further structural details are built.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to piece together the complex cyclic structure of this compound.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR reveals the number and types of carbon atoms in the molecule, such as those in methyl groups, aromatic rings, and carbonyl groups. researchgate.nethmdb.ca The presence of a signal corresponding to a lactam carbonyl is a key identifier for this compound. ebi.ac.uk

2D NMR experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the complete molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. In this compound, characteristic absorption bands would indicate the presence of hydroxyl (-OH), amine (N-H), ester (C=O), and lactam (C=O) functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the indole (B1671886) chromophore present in the jerantinine family. researchgate.net

Spectroscopic Data for this compound
Technique Observation
Molecular Formula C₂₂H₂₄N₂O₅
HRMS Confirms the elemental composition corresponding to the molecular formula.
¹³C NMR Shows 22 distinct carbon signals, including those for a lactam carbonyl, an ester carbonyl, and aromatic carbons.
¹H NMR Displays signals corresponding to aromatic, olefinic, aliphatic, and methoxy (B1213986) protons, with coupling patterns that help define their spatial relationships.
IR Characteristic absorptions for N-H, O-H, lactam C=O, and ester C=O functional groups.
UV-Vis Absorption maxima consistent with the substituted indole chromophore.

Structural Relationships within the Jerantinine Family (e.g., Jerantinine D, Jerantinine A)

The jerantinines are a closely related family of alkaloids, with this compound serving as a key member and a synthetic precursor to other analogs. ebi.ac.ukacs.org Its structure is best understood in comparison to its parent compound, Jerantinine A, and its derivative, Jerantinine D.

Jerantinine A: This alkaloid is considered the functional parent of this compound. ebi.ac.uk The primary structural difference is the absence of the lactam ring found in this compound. Instead, Jerantinine A possesses a secondary amine at the corresponding position. The conversion from Jerantinine A to this compound involves the oxidation of this amine to an amide (lactam).

Jerantinine D: This compound is a direct derivative of this compound. ebi.ac.uk It contains all the structural features of this compound, with the addition of an epoxide ring across positions 14 and 15 of the alkaloid core. ebi.ac.uk This is reflected in its molecular formula, which contains one additional oxygen atom compared to this compound.

These structural modifications, though seemingly minor, can have significant impacts on the molecule's chemical properties and biological activity. The presence of the lactam in this compound and the further addition of an epoxide in Jerantinine D alter the polarity, reactivity, and three-dimensional conformation of the molecules.

Comparison of Jerantinine Analogs
Compound Molecular Formula Key Structural Features Relationship to this compound
Jerantinine A C₂₂H₂₆N₂O₄Contains a secondary amine (no lactam).Parent Compound
This compound C₂₂H₂₄N₂O₅Contains a lactam (amide in a ring).-
Jerantinine D C₂₂H₂₄N₂O₆Contains a lactam and an epoxide ring.Derivative

Total Synthesis Approaches to (-)-Jerantinines A, C, and E

The intricate architecture of the jerantinine family, characterized by a densely functionalized pentacyclic aspidospermidine (B1197254) skeleton, has spurred the development of innovative total synthesis methodologies. core.ac.uknih.gov These approaches have been crucial in providing access to these rare natural products and enabling further biological evaluation.

Seminal Total Synthesis Methodologies

Key breakthroughs in the total synthesis of jerantinines have been marked by the strategic approaches of research groups led by Waser and Jiang.

Jiang's Asymmetric Total Syntheses: Jiang and coworkers achieved the first asymmetric total syntheses of (−)-jerantinines A, C, and E. researchgate.netnih.gov Their route, completed in 12–13 steps, featured several key transformations, including a stereoselective intramolecular inverse-electron-demand [4+2] cycloaddition. researchgate.netnih.gov This approach provided enantiomerically pure jerantinine alkaloids, which is critical for detailed biological investigations. researchgate.netnih.gov

Key Synthetic Transformations and Methodological Innovations

The syntheses of jerantinines have been a fertile ground for the application and development of powerful synthetic methods.

Homo-Nazarov Cyclization: Waser's synthesis prominently featured a copper(II) triflate-mediated formal homo-Nazarov cyclization. core.ac.ukthieme-connect.comorganic-chemistry.org This reaction, involving the rearrangement of an aminocyclopropane, proved highly effective in assembling the tetracyclic core of jerantinine E as a single diastereomer. thieme-connect.comepfl.ch

Inverse-Electron-Demand Cycloaddition: Jiang's asymmetric syntheses utilized a stereoselective intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netnih.gov This type of cycloaddition, which occurs between an electron-poor diene and an electron-rich dienophile, is a powerful tool for constructing heterocyclic systems and was pivotal in forming the pentacyclic core of the jerantinines. wikipedia.org

Indolization Rearrangements: The construction of the indole moiety, a key feature of the jerantinine scaffold, has been achieved through various indolization strategies. Jiang's synthesis employed a challenging α,β-unsaturated ketone indolization rearrangement with excellent regio- and stereoselectivity. nih.gov Other approaches have utilized Fischer indole synthesis and related methodologies to form the characteristic indole ring system. nih.gov

Palladium-Catalyzed Cascade Reactions: Palladium-catalyzed reactions have been instrumental in the synthesis of the jerantinine framework. researchgate.netnih.gov These cascade reactions allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation, leading to a rapid increase in molecular complexity. rsc.orgrsc.org For instance, a palladium-catalyzed cascade reaction was a key step in Jiang's total syntheses. researchgate.netnih.gov

TransformationKey FeaturesApplication in Jerantinine Synthesis
Homo-Nazarov Cyclization Copper-catalyzed rearrangement of an aminocyclopropane.Formation of the tetracyclic core of Jerantinine E (Waser). core.ac.ukthieme-connect.com
Inverse-Electron-Demand Cycloaddition Stereoselective intramolecular [4+2] cycloaddition.Construction of the pentacyclic core of Jerantinines A, C, and E (Jiang). researchgate.netnih.gov
Indolization Rearrangements Formation of the indole ring system.Utilized in various syntheses, including a key regio- and stereoselective step in Jiang's approach. nih.gov
Palladium-Catalyzed Cascade Reactions Sequential bond formation in a single pot.Enabled the efficient assembly of the complex jerantinine framework (Jiang). researchgate.netnih.gov

Challenges in the Total Synthesis of Highly Oxygenated Jerantinine Cores

The synthesis of the highly oxygenated and reactive core of the jerantinines presents significant challenges. core.ac.uk The presence of multiple functional groups necessitates careful strategic planning to avoid unwanted side reactions and decomposition of sensitive intermediates. core.ac.uk One of the key hurdles is the selective installation and manipulation of oxygen-containing functional groups on the indole core without compromising the integrity of the complex molecular architecture. core.ac.uk

Semi-Synthetic Routes from Precursor Alkaloids (e.g., (-)-Tabersonine)

Given the challenges of total synthesis, semi-synthetic approaches starting from more readily available precursor alkaloids have emerged as a practical and sustainable alternative for accessing jerantinines.

Biomimetic Semi-Synthesis Strategies

Biomimetic strategies, which mimic the proposed biosynthetic pathways of natural products, have been successfully employed for the synthesis of jerantinines. researchgate.netresearchgate.net These approaches often start from (-)-tabersonine, a plausible biosynthetic precursor that is sustainably sourced. researchgate.netresearchgate.netnih.gov A key transformation in these semi-syntheses is the selective oxidation of the indole ring of a tabersonine (B1681870) derivative to introduce the desired oxygenation pattern found in the jerantinines. researchgate.net For example, a straightforward and robust biomimetic approach has been used to asymmetrically synthesize (-)-jerantinines A and E from (-)-tabersonine. researchgate.netnih.gov This strategy lays the foundation for accessing useful quantities of enantiomerically pure jerantinine alkaloids for further development. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Analog Development of Jerantinine C Analogs

Design and Synthesis of Jerantinine C Derivatives and Analogs

The development of this compound analogs is rooted in advanced synthetic and semi-synthetic strategies that allow for modifications to its complex pentacyclic core. The total synthesis of (−)-Jerantinine C itself has been achieved through a concise and stereocontrolled route. acs.org A key feature of this synthesis is a stereoselective intermolecular inverse-electron-demand [4+2] cycloaddition, followed by an efficient one-pot cascade reaction catalyzed by Pd/C. acs.org

Strategies for creating derivatives often leverage the availability of related natural alkaloids, such as (−)-tabersonine, as a starting material for semi-synthesis. nih.govresearchgate.net An improved four-step, protecting-group-free semi-synthesis of (−)-Jerantinine A from (−)-tabersonine highlights the efficiency of this approach, which can be adapted to produce a variety of analogs. nih.gov Other synthetic methods reported for constructing the core jerantinine skeleton include a key homo-Nazarov cyclization of an aminocyclopropane to access the intricate ring system of Jerantinine E. researchgate.netresearchgate.net

Specific derivatives have been designed and synthesized to probe the SAR and improve physicochemical properties. For instance, the acetate (B1210297) derivative of Jerantinine A, known as JA-Ac, was synthesized and found to be bench-stable, in contrast to the parent compound which can slowly oxidize. nih.gov Furthermore, fluorosulfate (B1228806) derivatives have been created, as this modification has been shown in other anticancer agents to potentially improve stability and bioactivity. nih.gov These synthetic endeavors provide a platform for systematically altering the this compound framework and exploring its therapeutic potential.

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological potency of jerantinine analogs is profoundly influenced by their structural features. SAR studies have revealed that these compounds exhibit significant cytotoxicity against a range of human cancer cell lines. researchgate.net (−)-Jerantinine C, for example, shows potent cytotoxic activity against human KB cells with a reported IC50 value of 0.81 µM. mit.edu

Modifications to the jerantinine core have led to derivatives with altered potency and selectivity. The acetate derivative of Jerantinine A (JA-Ac) not only showed comparable potency to the parent compound against vincristine-resistant KB cells but also demonstrated enhanced selectivity for triple-negative breast cancer (TNBC) cells over non-transformed mammary cells. nih.gov Similarly, another study found that Jerantinine A acetate (referred to as JAa) exhibited some cancer selectivity at higher concentrations, with greater growth inhibition in MDA-MB-468 and SKBR-3 breast cancer cells compared to non-cancerous MCF-10A cells. acs.org In contrast, fluorosulfate derivatives of Jerantinine A were found to be less active than the parent compound against TNBC cells. nih.gov

A crucial characteristic of the jerantinine class is their ability to overcome multidrug resistance. Studies have shown that jerantinines are effective against vincristine-resistant cell lines that highly express the P-glycoprotein (Pgp) efflux pump. nih.govacs.org This suggests that jerantinines are not Pgp substrates and may hold therapeutic promise for treating resistant malignancies. acs.org

Table 1: Cytotoxic Activity of Jerantinine Analogs

CompoundCell LineReported Activity (IC50/GI50)Reference
(−)-Jerantinine CKB (human oral cancer)0.81 µM mit.edu
(−)-Jerantinine AKB/VJ300 (vincristine-resistant)1.73 µM nih.gov
(−)-Jerantinine AMDA-MB-231 (TNBC)1-2 µM nih.gov
JA-Ac (Jerantinine A acetate)KB/VJ300 (vincristine-resistant)0.83 µM nih.gov
JA-Ac (Jerantinine A acetate)MDA-MB-231 (TNBC)1-2 µM nih.gov
(−)-Jerantinine EA549 (lung adenocarcinoma)1.0 µM (at 72h) core.ac.uk
(−)-Jerantinine EMCF-7 (breast ductal carcinoma)4.4-6.0 µM core.ac.uk
(−)-Jerantinine EMDA-MB-231 (invasive breast cancer)4.4-6.0 µM core.ac.uk

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Free-Energy Perturbation Calculations)

Computational methods are integral to understanding the SAR of this compound and its analogs at a molecular level. The primary mechanism of action for jerantinines is the disruption of microtubule polymerization, and they are known to act at the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.netresearchgate.net

Molecular docking simulations are used to predict the binding poses of jerantinine derivatives within this site. These computational models received critical validation from an X-ray crystal structure of (−)-Jerantinine B acetate in complex with tubulin (PDB code: 6GF3). researchgate.netnih.gov This structure confirmed the binding location and provided a precise atomic-level map of the interactions. researchgate.net Subsequent docking studies have shown that other jerantinine derivatives are predicted to adopt a similar binding orientation, reinforcing the reliability of the computational models for this class of compounds. researchgate.net

While docking is useful for predicting binding modes, more rigorous computational techniques are employed to quantitatively predict binding affinities. nih.gov Free-Energy Perturbation (FEP) is a powerful method that calculates the relative binding free energies between a series of similar ligands. nih.govchemrxiv.org FEP offers a more accurate prediction of binding affinity than typical docking scores by accounting for the energetic costs of transforming one molecule into another within the protein's binding site. chemrxiv.orgcresset-group.com This allows researchers to quantitatively rank new molecular designs and prioritize the synthesis of analogs predicted to have the highest potency, thereby reducing the time and cost associated with drug discovery. cresset-group.comcresset-group.com For jerantinines, FEP can be applied to predict how modifications at positions like C-14 or C-20 would impact binding affinity to tubulin.

Advanced Methodologies for the Academic Study of Jerantinine C

Advanced Cellular Models:There is no evidence in the current literature of Jerantinine C being investigated using 3D cell cultures or patient-derived xenograft models.

Due to the strict constraint to focus solely on this compound and the absence of the required detailed research findings in the public domain, we cannot provide a thorough, informative, and scientifically accurate article that adheres to the provided structure. The available data is insufficient to populate the requested sections and subsections with the necessary level of detail.

Future Directions and Emerging Research Avenues for Jerantinine C

Resolving Discrepancies in Mechanism of Action Across Diverse Biological Models

The foundational mechanism of action for the jerantinine class is the disruption of microtubule dynamics, a hallmark of many potent anticancer agents. core.ac.ukresearchgate.net Studies on Jerantinine E and Jerantinine A have established that they function as microtubule-destabilizing agents, binding to the colchicine (B1669291) site on β-tubulin, which leads to a potent G2/M cell cycle arrest and induction of apoptosis. researchgate.netnih.govworktribe.com

However, recent investigations into its analogues have revealed a more complex and multifaceted mechanism than initially understood. Research on Jerantinine A demonstrated that, in addition to targeting tubulin, it modulates the function of the spliceosome by up-regulating and stabilizing the SF3B1 protein, leading to an accumulation of unspliced pre-mRNAs and tumor-specific cell death. core.ac.uk Furthermore, studies on Jerantinine B in acute myeloid leukemia (AML) cells identified a distinct mechanism involving the induction of reactive oxygen species (ROS), which in turn triggers apoptosis through the activation of the c-Jun/JNK signaling pathway.

This divergence in observed mechanisms—from a primary tubulin inhibitor to a spliceosome modulator or a ROS-inducing agent—highlights a critical area of future inquiry for Jerantinine C. It is essential to resolve whether this compound acts as a "pure" tubulin inhibitor or if it shares the polypharmacological traits of its analogues. Future studies employing various cancer cell lines (e.g., solid tumors, hematological malignancies) and 3D organoid models will be necessary to elucidate if its mechanism is conserved or context-dependent, thereby clarifying its precise role as a potential therapeutic agent.

Strategies for Enhancing Therapeutic Index and Selectivity

A primary challenge for potent cytotoxic agents, including microtubule inhibitors, is achieving a high therapeutic index—maximizing efficacy against cancer cells while minimizing toxicity to healthy, non-malignant cells. frontiersin.org While highly potent, jerantinines have demonstrated toxicity toward non-cancerous cells in some studies. Therefore, a crucial research direction for this compound is the development of strategies to enhance its cancer-cell selectivity.

One promising approach is the use of advanced drug delivery systems. For instance, a strategy was developed for a Jerantinine A derivative where it was encapsulated in apoferritin nanocages. mdpi.com This system targets the transferrin receptor 1 (TfR1), which is frequently overexpressed on the surface of cancer cells, thereby facilitating selective uptake and significantly enhancing potency against tumor cells while reducing off-target effects.

Another viable strategy is the application of synergistic combinations, where this compound could be paired with another agent at lower concentrations, reducing the toxicity profile of each compound while achieving a potent therapeutic effect. Investigating these and other targeted delivery methods, such as antibody-drug conjugates, will be a vital step in advancing the preclinical development of this compound. biointron.jp

Table 1: Example of Selectivity Index Enhancement for a Jerantinine Analogue (This table illustrates the concept using data for a Jerantinine A derivative (JAa) as a model for future this compound studies.)

Compound/Formulation Target Cell Line (Breast Cancer) Non-Cancerous Cell Line (Fibroblast) Selectivity Index (SI) Fold-Increase in Selectivity
Naked JAa MDA-MB-231 MRC-5 ~4.5 -
Apoferritin-JAa MDA-MB-231 MRC-5 ~10.4 ~2.3
Naked JAa SKBR3 MRC-5 ~13.5 -
Apoferritin-JAa SKBR3 MRC-5 ~27.0 ~2.0

Data derived from studies on Jerantinine A acetate (B1210297) (JAa) encapsulated in apoferritin. The Selectivity Index (SI) is calculated as the ratio of the GI50 in the non-cancerous cell line to the GI50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Exploration of Polypharmacological Profiles and Multi-Targeting Approaches

The "one drug, one target" paradigm has been increasingly replaced by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. naturalproducts.netnaturalproducts.net This approach can offer superior efficacy, especially in complex multifactorial diseases like cancer, by simultaneously modulating interconnected pathways and potentially preempting resistance mechanisms. sci-hub.se

Jerantinine A has been described as an archetypal polypharmacological agent. It is known to perturb at least three distinct and critical cellular targets:

Tubulin: Disrupting microtubule dynamics and inducing mitotic arrest.

Polo-like Kinase 1 (PLK1): Inhibiting a key regulator of mitosis.

Splicing Factor 3b (SF3B1): Modulating the spliceosome machinery.

This multi-targeting capability is a highly desirable trait for an anticancer compound. A pivotal future direction for this compound is to systematically explore its polypharmacological profile. This requires unbiased, large-scale screening approaches, such as chemical proteomics to identify binding partners, and kinome-wide profiling to assess effects on signaling pathways. Determining if this compound engages a similar set of targets as Jerantinine A, or possesses its own unique target profile, will be fundamental to understanding its therapeutic potential and guiding its clinical application.

Table 2: Known Molecular Targets of Jerantinine Analogues (This table serves as a reference for targets that should be investigated for this compound.)

Compound Primary Target Additional Validated Targets
Jerantinine A β-Tubulin (Colchicine Site) Polo-like Kinase 1 (PLK1), Splicing Factor 3b Subunit 1 (SF3B1)
Jerantinine B β-Tubulin (Colchicine Site) c-Jun N-terminal kinase (JNK) pathway (via ROS induction)

| Jerantinine E | β-Tubulin (Colchicine Site) | Not extensively reported |

Development of Synergistic Therapeutic Combinations

Combining therapeutic agents is a cornerstone of modern cancer treatment. Synergistic combinations can enhance therapeutic efficacy, overcome drug resistance, and allow for lower doses of individual agents, thereby reducing toxicity. amegroups.org Given that this compound is a potent cytotoxic agent, exploring its activity in combination with other established and emerging therapeutics is a logical and promising research avenue.

Studies on Jerantinine A and B have already demonstrated significant synergistic effects when combined with tocotrienols (isomers of Vitamin E). This combination was shown to boost cancer cell killing while reducing the toxicity of the jerantinine compound towards normal cells. royalsocietypublishing.org The mechanism involved the augmentation of cell cycle arrest and the engagement of multiple apoptotic pathways.

Future research on this compound should involve systematic screening in combination with a broad range of anticancer drugs, including:

Standard Chemotherapeutics: (e.g., platinum agents, antimetabolites).

Targeted Therapies: (e.g., kinase inhibitors like those targeting PI3K/AKT/mTOR). aacrjournals.org

Immunotherapies: To investigate if this compound can induce immunogenic cell death. mdpi.com

The Chou-Talalay method for calculating a Combination Index (CI) can be employed to quantitatively determine if drug interactions are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Identifying potent synergistic pairings for this compound would significantly enhance its translational potential. aacrjournals.org

Unveiling Novel Molecular Targets and Signaling Pathways

While the known targets of the jerantinine class, such as tubulin and PLK1, provide a solid foundation, the ultimate goal is to fully map the molecular interactions of this compound. mdpi.comresearchgate.net This requires moving beyond candidate-based approaches and employing unbiased, discovery-driven methods to unveil potentially novel targets and pathways that may be unique to this specific analogue.

The discovery that Jerantinine A modulates the spliceosome and Jerantinine B activates the ROS-JNK pathway underscores the potential for members of this alkaloid family to have unexpected and therapeutically relevant activities. Future research should leverage powerful modern techniques to create a comprehensive map of this compound's mechanism of action. These techniques include:

Global Proteomics and Thermal Shift Assays (CETSA): To identify direct protein binding partners in an unbiased manner.

Transcriptomic and Metabolomic Profiling: To understand the downstream functional consequences of target engagement.

Genome-Wide CRISPR/shRNA Screens: To identify genes and pathways that determine cellular sensitivity or resistance to this compound, which can point toward its mechanism and potential biomarkers.

Such studies hold the promise of not only confirming interactions with known targets like tubulin but also uncovering entirely new biology. Unveiling a novel mechanism or target for this compound could open up new therapeutic strategies and define a unique clinical niche for this potent natural product. explorationpub.comexplorationpub.com

Q & A

Q. What are the key structural features of Jerantinine C, and how do they influence its bioactivity?

  • Methodological Answer : Structural elucidation requires techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS). Comparative analysis with structurally related compounds (e.g., Jerantinine E ) can highlight critical functional groups responsible for activity. For example, stereochemistry at chiral centers may significantly impact inhibitory potency, as seen in Jerantinine E enantiomers . Experimental protocols must adhere to reproducibility standards, including detailed synthesis and characterization steps .

Q. How can this compound be isolated and purified from natural sources, and what challenges arise during extraction?

  • Methodological Answer : Isolation typically involves solvent extraction, followed by chromatographic techniques (e.g., HPLC, TLC-guided fractionation). Challenges include low natural abundance and structural instability. Researchers should optimize solvent systems (e.g., polarity gradients) and employ stability studies under varying pH/temperature conditions. Documentation of purity (>95% by HPLC) and spectroscopic validation are critical for reproducibility .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s anticancer activity?

  • Methodological Answer : Use cell viability assays (e.g., MTT, SRB) across cancer cell lines (e.g., HeLa, MCF-7) with colchicine as a positive control . Dose-response curves (IC₅₀ values) and time-course experiments should be conducted. Ensure consistency in cell culture conditions (e.g., passage number, media composition) to minimize variability. Data interpretation must account for potential off-target effects using counter-screening assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Contradictions may arise from differences in experimental models (e.g., 2D vs. 3D cell cultures) or assay endpoints (e.g., apoptosis vs. mitotic arrest). Address this by:
  • Conducting orthogonal assays (e.g., flow cytometry for cell cycle analysis, Western blotting for tubulin polymerization).
  • Comparing results across multiple cell lines and primary cells.
  • Applying statistical rigor (e.g., ANOVA with post-hoc tests) to quantify variability .
    • Reference conflicting studies systematically, highlighting methodological disparities (e.g., compound concentration, exposure time) .

Q. What strategies optimize the total synthesis of this compound to improve yield and enantiomeric purity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry. Optimize reaction conditions (e.g., temperature, solvent) via Design of Experiments (DoE) approaches. Use chiral HPLC to validate enantiomeric excess (>99%). Comparative analysis of synthetic routes (e.g., linear vs. convergent synthesis) can identify bottlenecks in scalability .

Q. How do in vivo pharmacokinetic properties of this compound differ from in vitro predictions, and what factors drive these discrepancies?

  • Methodological Answer : Conduct bioavailability studies in rodent models, measuring plasma concentration-time profiles (AUC, Cmax, t₁/₂). Compare with in vitro metabolic stability assays (e.g., microsomal incubation). Factors like protein binding, first-pass metabolism, and blood-brain barrier penetration must be quantified. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations .

Q. What experimental designs are effective for studying this compound’s synergistic effects with existing chemotherapeutics?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1, 1:2) across multiple doses. Mechanistic synergy can be explored through transcriptomic profiling (RNA-seq) to identify overlapping pathways. Ensure rigorous controls for additive vs. synergistic effects .

Methodological and Analytical Considerations

Q. How can computational modeling enhance understanding of this compound’s target interactions?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to tubulin or other targets. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets). Molecular dynamics simulations (e.g., GROMACS) can assess binding stability under physiological conditions .

Q. What ethical and practical considerations apply to in vivo toxicity studies of this compound?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., 3Rs principle). Design dose-ranging studies to determine maximum tolerated dose (MTD) and monitor organ toxicity (histopathology, serum biomarkers). Include recovery cohorts to assess reversibility of effects. Data must be statistically powered to justify sample sizes .

Q. How should researchers address batch-to-batch variability in this compound samples?

  • Methodological Answer : Implement quality control protocols:
  • Certificate of Analysis (CoA) for each batch, including purity, solubility, and stability data.
  • Standardized storage conditions (e.g., -80°C under argon).
  • Cross-validate biological activity using a reference standard in each experiment .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R²). For heterogeneous data, apply mixed-effects models or bootstrapping .

Q. How can researchers ensure reproducibility when publishing this compound findings?

  • Methodological Answer : Provide detailed supplementary materials, including raw data, instrument settings, and step-by-step protocols. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use open-source software for data analysis (e.g., R, Python) and deposit datasets in public repositories (e.g., Zenodo) .

Emerging Research Directions

Q. What novel delivery systems could improve this compound’s therapeutic index?

  • Methodological Answer : Explore nanoparticle encapsulation (e.g., PLGA, liposomes) to enhance solubility and tumor targeting. Assess in vivo biodistribution using fluorescent labeling (e.g., Cy5.5 conjugation). Compare release kinetics (e.g., pH-sensitive vs. sustained-release formulations) .

Q. How can resistance mechanisms to this compound be identified and mitigated?

  • Methodological Answer : Generate resistant cell lines via chronic exposure and perform whole-exome sequencing to identify mutations. Validate candidate genes (e.g., β-tubulin isoforms) using CRISPR-Cas9 knockouts. Test resistance reversal with combination therapies (e.g., P-glycoprotein inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.